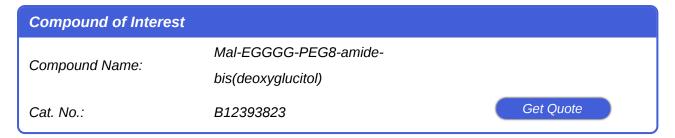


Application Notes and Protocols for the Purification of Antibody-Drug Conjugates

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the purification of antibody-drug conjugates (ADCs), a critical step in their manufacturing process to ensure safety, efficacy, and homogeneity. The complex nature of ADCs, consisting of a monoclonal antibody (mAb) covalently linked to a cytotoxic small-molecule drug, presents unique purification challenges.[1] This document outlines the most common and effective purification techniques, including chromatography and membrane filtration methods, to remove process-related impurities such as unconjugated antibodies, free drug-linker, aggregates, and organic solvents.[2][3]

Introduction to ADC Purification Challenges

The conjugation process results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as various impurities.[3] Key quality attributes that must be controlled during purification include the average DAR, the distribution of different DAR species, and the removal of aggregates and residual free drug.[3] The addition of hydrophobic drug-linkers can increase the propensity for aggregation and alter the physicochemical properties of the antibody, necessitating specialized purification strategies.[2]

Purification Methodologies



A multi-step purification strategy is often employed to achieve the high purity required for therapeutic ADCs. This typically involves a capture step, followed by one or more polishing steps. The primary methods discussed in these notes are:

- Protein A Affinity Chromatography: Primarily used for the initial capture of the antibody-based components from the crude conjugation mixture.
- Size Exclusion Chromatography (SEC): A polishing step to remove aggregates and for buffer exchange.
- Ion Exchange Chromatography (IEX): Used to separate ADCs based on charge variants.
- Hydrophobic Interaction Chromatography (HIC): A high-resolution polishing step to separate ADC species with different DARs.
- Ultrafiltration/Diafiltration (UF/DF): A membrane-based method for buffer exchange, desalting, and removal of small molecule impurities.

Section 1: Protein A Affinity Chromatography

Protein A chromatography is a robust capture step that utilizes the high affinity of Protein A for the Fc region of IgG antibodies.[4] This method effectively separates antibody-containing species from non-antibody components in the conjugation reaction mixture.

Experimental Protocol: Protein A Chromatography

Objective: To capture the ADC and remove process-related impurities from the initial conjugation reaction mixture.

Materials:

- Protein A chromatography column
- Chromatography system (e.g., FPLC)
- Binding Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[5]
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0[5]



- Neutralization Buffer: 1 M Tris-HCl, pH 8.5[5]
- 0.45 μm filter

Procedure:

- Sample Preparation: Clarify the crude ADC conjugation mixture by passing it through a 0.45 μm filter to remove any particulate matter. Dilute the sample at least 1:1 with Binding Buffer to ensure optimal pH and ionic strength for binding.[5]
- Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding Buffer.
- Sample Loading: Load the prepared sample onto the column at a flow rate recommended by the column manufacturer.
- Washing: Wash the column with 5-10 CVs of Binding Buffer to remove unbound impurities.
- Elution: Elute the bound ADC using 5-10 CVs of Elution Buffer. Collect fractions of 0.5-1.0 mL.
- Neutralization: Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer (e.g., 100 μL per 1 mL of eluate) to raise the pH and prevent acidinduced aggregation.[5]
- Pool Fractions: Analyze the fractions for protein content (e.g., by measuring absorbance at 280 nm) and pool the fractions containing the purified ADC.

Workflow for Protein A Affinity Chromatography



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Protein A Chromatography Workflow Diagram

Section 2: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[6] It is a common polishing step in ADC purification to remove high molecular weight species (aggregates) and low molecular weight impurities. It is also frequently used for buffer exchange.[2]

Experimental Protocol: Size Exclusion Chromatography

Objective: To remove aggregates and exchange the buffer of the partially purified ADC.

Materials:

- Size Exclusion Chromatography column (e.g., Sephacryl S-300 HR)[2]
- Chromatography system (e.g., HPLC or FPLC)
- Mobile Phase/Equilibration Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2[2]
- 0.22 μm filter

Procedure:

- System and Column Preparation: Ensure the chromatography system and column are thoroughly cleaned and equilibrated.
- Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the desired Mobile Phase at the intended flow rate.
- Sample Preparation: Filter the ADC sample through a 0.22 μm filter. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
- Sample Injection: Inject the prepared sample onto the column.
- Isocratic Elution: Elute the sample with the Mobile Phase at a constant flow rate. The larger molecules (aggregates) will elute first, followed by the ADC monomer, and then smaller molecules.



- Fraction Collection: Collect fractions across the elution profile.
- Analysis and Pooling: Analyze the fractions by UV absorbance at 280 nm. Pool the fractions corresponding to the monomeric ADC peak.

Workflow for Size Exclusion Chromatography



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Size Exclusion Chromatography Workflow Diagram

Section 3: Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge.[7] For ADCs, cation exchange chromatography (CEX) is often used to remove aggregates and can also provide some separation of different DAR species, although HIC is generally more effective for the latter.[8][9]

Experimental Protocol: Cation Exchange Chromatography (Bind-and-Elute Mode)

Objective: To remove aggregates and other impurities from the ADC sample.

Materials:

- Cation Exchange column
- Chromatography system
- Equilibration/Buffer A: 90 mM Sodium Acetate-Acetic Acid, pH 5.0[8]
- Elution/Buffer B: 400 mM Sodium Acetate-Acetic Acid, pH 5.0[8]



• 0.22 μm filter

Procedure:

- Sample Preparation: The ADC sample should be in a low ionic strength buffer at a pH below its isoelectric point (pI) to ensure binding to the cation exchange resin. Buffer exchange may be necessary. Filter the sample through a 0.22 µm filter.
- Column Equilibration: Equilibrate the column with 5-10 CVs of Buffer A.
- Sample Loading: Load the prepared sample onto the column.
- Washing: Wash the column with Buffer A until the UV absorbance at 280 nm returns to baseline, indicating the removal of unbound impurities.
- Elution: Elute the bound ADC using a linear gradient from 0% to 100% Buffer B over 20 CVs. [8] Alternatively, a step gradient can be used.
- Fraction Collection: Collect fractions throughout the gradient.
- Analysis and Pooling: Analyze the fractions for the target ADC and pool the relevant fractions.

Workflow for Ion Exchange Chromatography



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Ion Exchange Chromatography Workflow Diagram



Section 4: Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity.[10] The conjugation of hydrophobic drug-linkers to the antibody increases its overall hydrophobicity in a manner that correlates with the DAR. This allows HIC to be a powerful tool for separating ADC species with different DARs. [11]

Experimental Protocol: Hydrophobic Interaction Chromatography

Objective: To separate ADC species based on their drug-to-antibody ratio.

Materials:

- HIC column (e.g., Phenyl-based resin)
- Chromatography system
- Buffer A (High Salt): 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0
- Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0
- 0.22 μm filter

Procedure:

- Sample Preparation: Dilute the ADC sample with Buffer A to achieve the desired salt concentration for binding (e.g., 1:1 dilution). Filter the sample through a 0.22 μm filter.
- Column Equilibration: Equilibrate the HIC column with 5-10 CVs of Buffer A.
- Sample Loading: Load the prepared sample onto the column.
- Elution: Elute the bound ADCs using a linear gradient from 100% Buffer A to 100% Buffer B.
 Species with lower DARs (less hydrophobic) will elute earlier in the gradient, while higher DAR species (more hydrophobic) will elute later.



- Fraction Collection: Collect fractions across the gradient.
- Analysis and Pooling: Analyze the fractions using an appropriate method (e.g., HIC-HPLC, mass spectrometry) to determine the DAR of each fraction. Pool the fractions containing the desired DAR species.

Workflow for Hydrophobic Interaction Chromatography



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Hydrophobic Interaction Chromatography Workflow Diagram

Section 5: Ultrafiltration/Diafiltration (UF/DF)

UF/DF is a membrane-based separation technique used for buffer exchange, desalting, and removing small molecule impurities like residual drug-linker and organic solvents.[12][13] It utilizes tangential flow filtration (TFF) to minimize membrane fouling.[13]

Experimental Protocol: Ultrafiltration/Diafiltration

Objective: To exchange the buffer and remove small molecule impurities from the ADC solution.

Materials:

- Tangential Flow Filtration (TFF) system with a reservoir and pump
- UF/DF membrane cassette (e.g., 30 kDa MWCO)
- Diafiltration Buffer: The final desired formulation buffer for the ADC.

Procedure:



- System Setup and Flushing: Install the UF/DF membrane cassette into the TFF system.
 Flush the system with water and then with the Diafiltration Buffer to remove any storage solutions and to wet the membrane.
- Initial Concentration (Optional): If the initial ADC solution is dilute, it can be concentrated via ultrafiltration by recirculating the retentate while allowing the permeate to be removed.
- Diafiltration: Add the Diafiltration Buffer to the retentate at the same rate that permeate is being removed. This maintains a constant volume in the retentate while exchanging the buffer. Typically, 5-10 diavolumes are required for efficient buffer exchange.
- Final Concentration: After diafiltration, concentrate the ADC solution to the desired final concentration by continuing ultrafiltration without adding more buffer.
- Recovery: Recover the concentrated and purified ADC from the system.

Workflow for Ultrafiltration/Diafiltration



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Ultrafiltration/Diafiltration Workflow Diagram

Data Presentation: Comparison of Purification Methods

The performance of each purification method can be evaluated based on several key metrics. The following tables summarize representative data from the literature. It is important to note that performance is highly dependent on the specific ADC, linker-drug, and process conditions.



Purification Method	Typical Yield (%)	Purity (% Monomer)	Final Average DAR	Key Impurities Removed	Reference
Protein A + SEC	>80%	>95-99%	Not significantly altered	Host cell proteins, DNA, aggregates, fragments	[2][5]
CEX-HIC (Tandem)	80%	>99%	1.94 (from 1.68)	Aggregates, undesired DAR species, free payload	[3]
HIC	>60%	>96.5%	Homogenized to target DAR	Undesired DAR species	[14]
UF/DF	91-98%	>98%	Not altered	Small molecules (free drug, solvents), buffer salts	[13]

Note: The data presented are from different studies and may not be directly comparable due to variations in the ADC constructs and analytical methods used.

Conclusion

The purification of antibody-drug conjugates is a multi-faceted process that requires a combination of chromatographic and filtration techniques to achieve the desired product quality. The choice and sequence of purification steps depend on the specific characteristics of the ADC and the impurities to be removed. The protocols and data presented in these application notes provide a foundation for developing robust and efficient purification processes for this important class of biotherapeutics.



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